molecular formula C24H24N4O7S2 B2383192 N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-97-3

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2383192
CAS RN: 851782-97-3
M. Wt: 544.6
InChI Key: JDXYHKDFGZBIAX-UHFFFAOYSA-N
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Description

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24N4O7S2 and its molecular weight is 544.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized a range of sulfonamide derivatives, including compounds with pyrazoline cores, and characterized their structures using techniques such as NMR, IR, and HRMS. These studies provide foundational knowledge on the chemical properties and structural details of these compounds, which is crucial for understanding their biological activities and potential applications in medicinal chemistry (Gul et al., 2016; Gul et al., 2016).

Biological Activities

The bioactivities of these compounds have been a significant focus of research. Several studies have reported on their cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. For example, specific sulfonamide derivatives have shown good inhibition profiles against human carbonic anhydrase (CA) isoforms, which play a role in tumorigenesis. These compounds exhibit selectivity towards certain CA isoforms, suggesting their potential for targeted cancer therapy (Gul et al., 2016; Gul et al., 2016).

Anticancer Potential

A notable study synthesized and investigated a pyrazoline derivative for its anti-breast cancer potential. Molecular docking studies indicated that this compound exhibits binding energy comparable to doxorubicin, a well-known chemotherapy drug. This finding suggests that pyrazoline sulfonamides could be promising candidates for developing new anticancer therapies (Putri et al., 2021).

properties

IUPAC Name

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S2/c1-3-36(31,32)26-19-8-4-6-17(14-19)23-16-24(18-7-5-9-20(15-18)28(29)30)27(25-23)37(33,34)22-12-10-21(35-2)11-13-22/h4-15,24,26H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXYHKDFGZBIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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